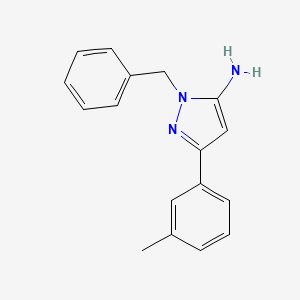

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine

Description

Background on Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have established themselves as a cornerstone in modern medicinal chemistry, representing one of the most extensively studied heterocyclic systems in pharmaceutical research. The pyrazole nucleus, characterized as a five-membered ring containing two adjacent nitrogen atoms, serves as a privileged scaffold that has been incorporated into numerous approved drugs and bioactive compounds. The widespread application of pyrazole derivatives in medicinal chemistry stems from their remarkable structural diversity and their ability to interact with a broad spectrum of biological targets.

The medicinal importance of pyrazole derivatives is evidenced by their presence in several blockbuster pharmaceuticals. Notable examples include sildenafil for erectile dysfunction treatment, ibrutinib and ruxolitinib for cancer therapy, lenacapavir for human immunodeficiency virus treatment, and baricitinib for rheumatoid arthritis management. These compounds demonstrate the versatility of the pyrazole scaffold in addressing diverse therapeutic needs across multiple disease areas.

Recent pharmaceutical developments have witnessed a significant surge in pyrazole-containing drugs, with the majority of such compounds receiving approval since 2016. This trend reflects the growing recognition of pyrazole derivatives as metabolically stable heterocycles that offer enhanced pharmacological profiles compared to alternative scaffolds. The metabolic stability of pyrazole derivatives represents a crucial factor contributing to their increased prevalence in newly approved drugs and novel compounds reported in scientific literature.

The biological activity spectrum of pyrazole derivatives encompasses antimicrobial, antifungal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiviral, and neuroprotective properties. This extensive range of biological activities makes pyrazole derivatives particularly attractive for drug discovery programs targeting various therapeutic areas. Furthermore, pyrazole derivatives have demonstrated activity as angiotensin converting enzyme inhibitors, cholecystokinin-1 receptor antagonists, and estrogen modulators, highlighting their potential for addressing cardiovascular and hormonal disorders.

Historical Context of Pyrazol-5-amine Derivatives Research

The research into pyrazol-5-amine derivatives has evolved significantly over the past century, with these compounds representing an important subset within the broader pyrazole family. The 5-aminopyrazole system has attracted considerable interest due to its extensive history of application in pharmaceutical and agrochemical industries. The development of synthetic methodologies for 5-aminopyrazole derivatives has been a subject of continuous investigation, with researchers exploring various approaches to access these valuable building blocks.

Historical developments in 5-aminopyrazole chemistry have been documented in comprehensive reviews published in the 1960s, reflecting the early recognition of these compounds' potential. The foundational work established during this period laid the groundwork for subsequent advances in synthetic methodology and biological evaluation. Early studies focused on establishing efficient synthetic routes to 5-aminopyrazole derivatives, with particular emphasis on reactions involving beta-ketonitriles, malononitrile, and their derivatives with hydrazines.

The evolution of 5-aminopyrazole research has been characterized by continuous refinement of synthetic approaches and expanding understanding of structure-activity relationships. Modern synthetic strategies have incorporated advanced catalytic methods, including iron-catalyzed and ruthenium-catalyzed approaches for regioselective synthesis of substituted pyrazoles. These methodological advances have enabled access to increasingly complex 5-aminopyrazole derivatives with enhanced biological profiles.

Contemporary research in 5-aminopyrazole derivatives has revealed their significance as building blocks for the construction of more complex heterocyclic systems. These compounds serve as versatile intermediates in the synthesis of imidazopyrazoles, pyrazolotriazines, and other fused heterocyclic systems that exhibit promising biological activities. The ability of 5-aminopyrazole derivatives to participate in heterocyclization reactions has expanded their utility beyond their intrinsic biological properties.

Recent investigations have demonstrated that 5-aminopyrazole derivatives possess excellent potential as therapeutic agents, with some compounds showing superior activity compared to established drugs. The exploration of bioactive fused pyrazoles inspired by 5-aminopyrazole derivatives has revealed compounds with antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. This research trajectory underscores the continued relevance of 5-aminopyrazole derivatives in contemporary drug discovery efforts.

Significance of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine in Current Research

The compound this compound represents a specific example within the 5-aminopyrazole class that embodies several structural features associated with enhanced biological activity. This compound possesses the molecular formula C17H17N3 and a molecular weight of 263.34 grams per mole, positioning it within an optimal size range for drug-like properties. The structural characteristics of this compound include a benzyl substituent at the 1-position, a 3-methylphenyl group at the 3-position, and an amino group at the 5-position of the pyrazole ring.

The significance of this compound in current research is enhanced by the established importance of substitution patterns in pyrazole derivatives. The presence of aromatic substituents, particularly benzyl and methylphenyl groups, has been associated with improved biological activity in numerous pyrazole-based drug candidates. The specific positioning of these substituents in this compound creates a unique molecular architecture that may contribute to selective biological interactions.

Current research interest in compounds structurally related to this compound stems from the demonstrated activity of similar derivatives in protein kinase inhibition studies. Pyrazole derivatives have emerged as important scaffolds in the design of protein kinase inhibitors for targeted anticancer therapies. The structural features present in this compound align with pharmacophoric elements identified in successful kinase inhibitor programs.

The compound's relevance to contemporary drug discovery is further supported by the growing recognition of 5-aminopyrazole derivatives as versatile building blocks for medicinal chemistry applications. Recent studies have highlighted the potential of 5-aminopyrazole derivatives in addressing therapeutic challenges across multiple disease areas, including cancer, infectious diseases, and inflammatory conditions. The specific substitution pattern of this compound provides opportunities for structure-activity relationship studies aimed at optimizing biological activity.

Research databases indicate that this compound has been included in chemical libraries designed for drug discovery applications. The compound's presence in such collections reflects its potential value as a starting point for medicinal chemistry programs. The availability of this compound for research purposes facilitates investigation of its biological properties and potential therapeutic applications.

Research Objectives and Questions

The investigation of this compound presents several key research objectives that align with contemporary trends in medicinal chemistry and drug discovery. Primary research objectives focus on elucidating the biological activity profile of this compound and understanding how its specific structural features contribute to potential therapeutic effects. The systematic evaluation of this compound's activity across multiple biological assays would provide valuable insights into its potential applications in drug development.

A fundamental research question concerns the relationship between the substitution pattern of this compound and its biological activity. Understanding how the benzyl and 3-methylphenyl substituents influence the compound's interaction with biological targets would inform structure-based drug design efforts. This knowledge could guide the development of analogs with enhanced potency, selectivity, or pharmacokinetic properties.

Research objectives also encompass the exploration of synthetic approaches for accessing this compound and related derivatives. The development of efficient synthetic methodologies would facilitate the preparation of compound libraries for biological evaluation. Investigating novel synthetic routes could potentially provide access to previously unexplored structural variations that might exhibit superior biological properties.

The evaluation of this compound as a building block for the construction of more complex heterocyclic systems represents another important research direction. Understanding the reactivity of this compound toward various electrophilic and nucleophilic reagents would enable the design of synthetic strategies for accessing fused heterocyclic derivatives with potentially enhanced biological activities.

Contemporary research questions also address the potential of this compound in specific therapeutic areas where pyrazole derivatives have shown promise. Given the established activity of pyrazole compounds in oncology applications, investigating this compound's potential as a protein kinase inhibitor or anticancer agent represents a logical research direction. Similarly, exploring its antimicrobial properties could contribute to efforts addressing antibiotic resistance challenges.

The physicochemical properties of this compound and their implications for drug development constitute additional research objectives. Evaluating parameters such as solubility, stability, and membrane permeability would provide essential information for assessing the compound's potential for advancement in drug development programs. Understanding these properties would also inform formulation strategies and guide optimization efforts.

| Research Objective | Key Questions | Potential Impact |

|---|---|---|

| Biological Activity Profiling | What spectrum of biological activities does this compound exhibit? | Identification of therapeutic targets |

| Structure-Activity Relationships | How do specific substituents influence biological activity? | Guidance for analog design |

| Synthetic Methodology | What are the most efficient routes to this compound? | Improved access for research |

| Building Block Utility | Can this compound serve as a precursor to bioactive derivatives? | Expanded chemical space exploration |

| Therapeutic Applications | What specific disease areas might benefit from this compound? | Focused development strategies |

| Physicochemical Optimization | How can drug-like properties be enhanced? | Improved pharmaceutical profiles |

Properties

IUPAC Name |

2-benzyl-5-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-13-6-5-9-15(10-13)16-11-17(18)20(19-16)12-14-7-3-2-4-8-14/h2-11H,12,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJWRPXVOSEAAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN(C(=C2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of benzylhydrazine with 3-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

-

Step 1: Formation of Hydrazone

Reagents: Benzylhydrazine, 3-methylbenzaldehyde

Conditions: Acidic or basic medium, room temperature

Reaction: [ \text{Benzylhydrazine} + \text{3-methylbenzaldehyde} \rightarrow \text{Hydrazone} ]

-

Step 2: Cyclization

Reagents: Hydrazone intermediate

Conditions: Heating, presence of a catalyst (e.g., acetic acid)

Reaction: [ \text{Hydrazone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding pyrazole derivatives.

Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Conditions: Aqueous or organic solvent, elevated temperature

-

Reduction: : Reduction of the compound can lead to the formation of amine derivatives.

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

Conditions: Anhydrous solvent, room temperature

-

Substitution: : The compound can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles such as halides or amines

Conditions: Organic solvent, presence of a base

Major Products Formed

Oxidation: Pyrazole N-oxide derivatives

Reduction: Amino-pyrazole derivatives

Substitution: Substituted pyrazole derivatives

Scientific Research Applications

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazol-5-amine derivatives are highly dependent on substituents at the 1- and 3-positions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazol-5-amine Derivatives

Key Observations:

- Electronic Effects: The 3-methylphenyl group in the target compound provides electron-donating character, which may stabilize charge-transfer interactions in enzyme binding pockets.

- Steric Considerations : Substituents like tert-butyl or ethylphenyl increase steric bulk, which can hinder enzymatic degradation but may reduce binding affinity if mismatched with the target’s active site .

- Heterocyclic Substitutions : Replacing the 3-methylphenyl with thiophen-2-yl (as in ) introduces a heteroaromatic ring, favoring π-π stacking with aromatic residues in proteins .

Spectroscopic and Computational Insights

DFT studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () reveal that substituents significantly alter NMR chemical shifts. For instance:

- The methyl group at the 3-position deshields adjacent protons, resulting in distinct $ ^1H $-NMR signals compared to bulkier substituents like ethyl or bromophenyl .

- Computational models predict that electron-withdrawing groups (e.g., Br, F) reduce electron density on the pyrazole ring, corroborating experimental $ ^{13}C $-NMR data .

Biological Activity

1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrazole family, which is known for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 263.34 g/mol. The compound features a pyrazole ring structure, which is critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects.

- Receptor Modulation : It can also bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 26 |

| Breast Cancer | MDA-MB-231 | 20 |

| Liver Cancer | HepG2 | 15 |

| Colorectal Cancer | HCT116 | 30 |

These findings suggest that the compound exhibits significant antiproliferative activity across multiple cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce levels of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are crucial in inflammation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further studies in infectious disease treatment .

Study on Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives, including this compound. The findings revealed that this compound effectively inhibited cell proliferation in vitro across various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Mechanism Exploration

Research conducted by Xia et al. focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that this compound significantly reduced inflammation markers in animal models, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-component reactions starting with substituted phenyl hydrazines and carbonyl compounds. Optimization focuses on adjusting temperature, solvent polarity, and reactant stoichiometry to enhance yields. For example, electron-donating groups (e.g., methyl) on the phenyl ring may require milder conditions to avoid side reactions, while electron-withdrawing substituents (e.g., halogens) could necessitate higher temperatures for cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns. Single-crystal X-ray diffraction provides precise molecular geometry, including intramolecular interactions like C–H⋯N hydrogen bonds, which stabilize the pyrazole core. Complementary techniques like IR spectroscopy and mass spectrometry (ESI-MS) validate functional groups and molecular weight .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Initial screening involves in vitro assays against target enzymes (e.g., kinases) or cell lines (e.g., cancer models). For instance, pyrazole derivatives with methyl or halogen substituents are tested for anticancer activity via MTT assays, where IC₅₀ values are compared to reference drugs. Dose-response curves and selectivity indices (e.g., normal vs. cancerous cells) help prioritize candidates for further study .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Molecular docking (AutoDock Vina) predicts binding modes to proteins, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over time. Electrostatic potential maps identify nucleophilic/electrophilic regions for rational drug design .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell line origin, incubation time) or compound purity. Meta-analyses should standardize data using metrics like pIC₅₀ and assess structure-activity relationships (SAR). For example, a 3-methylphenyl group might enhance membrane permeability compared to bulkier substituents, explaining differences in cellular uptake .

Q. What strategies are employed to improve metabolic stability without compromising potency?

- Methodological Answer : Substituent engineering is key: Introducing fluorine atoms or methoxy groups can block cytochrome P450-mediated oxidation. In vitro microsomal stability assays (e.g., liver microsomes) quantify metabolic half-life, while deuterium isotope effects (DIE) stabilize vulnerable C–H bonds. Parallel synthesis generates analogs with modified lipophilicity (clogP) to balance solubility and bioavailability .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals supramolecular interactions (e.g., amine N–H⋯N hydrogen bonds) that form 2D networks. These interactions affect solubility and melting point. Thermal analysis (DSC/TGA) correlates packing density with thermal stability, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking) for polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.